molecular formula C14H13NO2S B11737607 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one

3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B11737607
M. Wt: 259.33 g/mol
InChI Key: CLLFZZRGTOZKCV-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is a compound that belongs to the class of chalcones, which are aromatic ketones with two phenyl rings Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aromatic aldehyde reacts with an aromatic ketone to form the chalcone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes like tyrosinase by binding to their active sites, thereby preventing the formation of melanin. Additionally, it can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

When compared to other similar compounds, 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of a methoxyphenyl group and a thiophene ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

3-(3-methoxyanilino)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-10,15H,1H3

InChI Key

CLLFZZRGTOZKCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=CS2

Origin of Product

United States

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